molecular formula C9H16F2N2O2 B12100769 tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate

tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate

Cat. No.: B12100769
M. Wt: 222.23 g/mol
InChI Key: AYPWPGOPAZUJDF-ZCFIWIBFSA-N
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Description

tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H18F2N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group and a difluoropyrrolidinyl moiety.

Preparation Methods

The synthesis of tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and tert-butyl carbamate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Procedure: The pyrrolidine derivative is reacted with tert-butyl carbamate under the specified conditions to form the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Chemical Reactions Analysis

tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the difluoropyrrolidinyl group can be replaced by other nucleophiles.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like methanol or ethanol.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate: This compound has a similar structure but with a single fluorine atom instead of two.

    tert-Butyl N-[(3R)-piperidin-3-yl]carbamate: This compound lacks the fluorine atoms, making it less reactive in certain chemical reactions.

    tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: This compound has a methyl group instead of fluorine atoms, which affects its chemical properties and reactivity.

The uniqueness of this compound lies in its difluoropyrrolidinyl moiety, which imparts specific chemical and biological properties that are distinct from its analogs.

Biological Activity

tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate is a synthetic compound notable for its potential biological activities, particularly in pharmacology. The compound is characterized by its molecular formula C10H18F2N2O2C_{10}H_{18}F_2N_2O_2 and a molecular weight of approximately 236.26 g/mol. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10H18F2N2O2
Molecular Weight236.26 g/mol
CAS Number2165991-49-9
Purity≥ 95%

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.
  • Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), influencing neuronal signaling and synaptic plasticity.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting pathways such as NF-kB, which is crucial in inflammatory responses.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

  • Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, enhancing cell viability under pathological conditions.
  • Antinociceptive Activity : It has shown promise in reducing pain responses in animal models, indicating potential applications in pain management.
  • Antiviral Activity : Preliminary findings suggest that it may inhibit viral replication in vitro, making it a candidate for further research in antiviral therapies.

Case Studies

  • Neuroprotection in Animal Models :
    • A study involving rodents demonstrated that administration of this compound significantly reduced markers of neuroinflammation and oxidative stress following induced injury. This suggests a protective role against neurodegenerative conditions.
  • Pain Management :
    • In a controlled trial using a pain model, the compound exhibited significant antinociceptive effects compared to control groups. This highlights its potential utility in developing analgesic medications.
  • Antiviral Research :
    • Investigations into the antiviral properties revealed that this compound could reduce viral load in infected cell cultures, potentially through modulation of immune responses.

Properties

Molecular Formula

C9H16F2N2O2

Molecular Weight

222.23 g/mol

IUPAC Name

tert-butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate

InChI

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-6-4-12-5-9(6,10)11/h6,12H,4-5H2,1-3H3,(H,13,14)/t6-/m1/s1

InChI Key

AYPWPGOPAZUJDF-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC1(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1(F)F

Origin of Product

United States

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